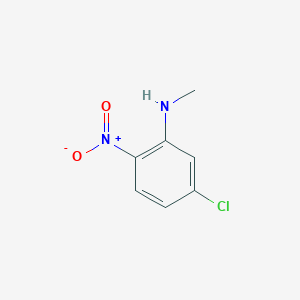

5-chloro-N-methyl-2-nitroaniline

Descripción

Significance in Advanced Organic Chemistry and Material Science Research

5-chloro-N-methyl-2-nitroaniline serves as a valuable intermediate and building block in advanced organic synthesis and materials science. Its functional groups—nitro, chloro, and N-methylamino—offer multiple reaction sites for constructing more complex molecules. In organic synthesis, the nitro group can be readily reduced to an amino group, providing a pathway to various diamine derivatives. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functionalities.

In the realm of materials science, nitroaniline derivatives are known for their potential in applications such as dyes, pigments, and nonlinear optical (NLO) materials. google.comgneechem.com The presence of both an electron-donating group (N-methylamino) and an electron-withdrawing group (nitro) on the aromatic ring can lead to significant intramolecular charge transfer, a key characteristic for second-order NLO activity. While research on the specific NLO properties of this compound is not extensively documented in readily available literature, the investigation of related molecules like 2-methyl-4-nitroaniline (B30703) (MNA) highlights the potential of this class of compounds. google.com

Overview of Substituted Aromatic Nitroaniline Chemistry and its Derivatives

Substituted aromatic nitroanilines are a class of organic compounds characterized by an aniline (B41778) molecule substituted with at least one nitro group and other functional groups on the aromatic ring. chegg.comfiveable.me The interplay between the electron-donating amino group (or its derivatives) and the electron-withdrawing nitro group profoundly influences the chemical reactivity and physical properties of these molecules. docsity.com

The synthesis of substituted nitroanilines often involves electrophilic aromatic substitution reactions, such as the nitration of a substituted aniline. chegg.com The position of the incoming nitro group is directed by the existing substituents on the ring. For instance, in the synthesis of p-nitroaniline, the amino group of aniline is typically protected first to prevent its protonation under the acidic conditions of nitration, which would otherwise lead to the formation of the meta-isomer. docsity.commagritek.com

Derivatives of nitroaniline are crucial intermediates in the production of a wide array of commercially important products, including azo dyes, pharmaceuticals, and agrochemicals. gneechem.comchegg.comfiveable.me The specific substituents on the aromatic ring can be tailored to achieve desired colors, biological activities, or material properties.

Evolution of Research Themes in the Field of Halogenated Nitroanilines

Research on halogenated nitroanilines has evolved significantly over the years. Initially, the focus was primarily on their synthesis and use as intermediates for dyes and pigments. google.com The development of synthetic methodologies, such as the amination of dihalonitrobenzenes, was a key area of investigation. chemicalbook.comgoogle.com

More recently, research has expanded to explore the unique properties imparted by the halogen and nitro groups for more advanced applications. For example, halogenated nitroanilines are investigated as precursors for high-performance polymers and for their potential in medicinal chemistry. chemicalbook.comgoogle.com The introduction of a halogen atom can influence the crystal packing of the molecules, which is a critical factor for designing materials with specific optical properties. Furthermore, the biological activity of certain halogenated nitroaniline derivatives has opened up avenues for their use in the development of new therapeutic agents. chemicalbook.com The field continues to move towards designing and synthesizing novel halogenated nitroanilines with tailored electronic and steric properties for specific, high-value applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35966-84-8 |

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.6 g/mol |

| Melting Point | 104-107°C |

| Boiling Point | 318.1°C at 760 mmHg |

| IUPAC Name | This compound |

| InChI Key | YWJPRGWHZDSXML-UHFFFAOYSA-N |

| Source: sigmaaldrich.com, chemnet.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Aromatic protons typically appear as doublets in the range of δ 7.2–8.1 ppm. A distinct singlet for the N-methyl group is observed around δ 3.0–3.2 ppm. |

| ¹³C NMR | The carbon atom attached to the nitro group resonates in the range of δ 140–150 ppm, while the methyl carbon appears around δ 29-31 ppm. |

| IR Spectroscopy | Characteristic stretching vibrations for the nitro group (-NO₂) are found around 1520 cm⁻¹. The C-Cl stretch is typically observed near 750 cm⁻¹. |

| Source: |

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJPRGWHZDSXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292997 | |

| Record name | 5-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35966-84-8 | |

| Record name | 5-Chloro-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35966-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035966848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35966-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Methodologies for “5 Chloro N Methyl 2 Nitroaniline”

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments within 5-chloro-N-methyl-2-nitroaniline.

Proton (1H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons and the N-methyl group.

The aromatic protons typically appear as doublets in the range of δ 7.2–8.1 ppm. The N-methyl group gives rise to a characteristic singlet peak around δ 3.0–3.2 ppm. The presence of this singlet is a key differentiator from its non-methylated analog, 5-chloro-2-nitroaniline (B48662).

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| This compound | Aromatic | 7.2-8.1 | dd |

| N-methyl | 3.0-3.2 | s | |

| 5-chloro-2-nitroanisole | Aromatic | 7.841 | d |

| Aromatic | 7.090 | d | |

| Aromatic | 7.019 | dd | |

| Methoxy | 3.974 | s |

This table is interactive. Click on the headers to sort the data.

Carbon-13 (13C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.

The carbon atom attached to the nitro group is typically observed in the downfield region of the spectrum, around δ 140–150 ppm. The carbon of the methyl group resonates at a much higher field, generally between δ 35–40 ppm.

Table 2: ¹³C NMR Spectral Data for this compound and a Related Compound

| Compound | Carbon | Chemical Shift (δ, ppm) |

| This compound | C-NO₂ | 140-150 |

| N-CH₃ | 35-40 | |

| 5-chloro-2-nitroanisole | C1 | 152.0 |

| C2 | 140.9 | |

| C3 | 129.8 | |

| C4 | 125.8 | |

| C5 | 125.7 | |

| C6 | 114.6 | |

| OCH₃ | 57.0 |

This table is interactive. Click on the headers to sort the data.

Advanced Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling between adjacent aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link the proton signals to their directly attached and long-range coupled carbon atoms, respectively. This comprehensive analysis confirms the substitution pattern on the aromatic ring and the position of the N-methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in this compound.

Identification of Characteristic Functional Group Frequencies

The IR spectrum of this compound displays characteristic absorption bands that signify its key functional groups. The nitro group (-NO₂) exhibits strong asymmetric and symmetric stretching vibrations. The N-H stretching vibration, which would be present in the non-methylated analog, is absent in the N-methyl derivative, providing a clear point of differentiation. The C-Cl stretching vibration is also observable.

Table 3: Characteristic IR Frequencies for this compound and Related Compounds

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| This compound | Nitro (-NO₂) | Asymmetric Stretch | ~1520 |

| C-Cl | Stretch | ~750 | |

| 5-chloro-2-nitroaniline | N-H | Stretch | 3485, 3370 |

| Nitro (-NO₂) | Asymmetric Stretch | 1510 | |

| Nitro (-NO₂) | Symmetric Stretch | 1340 | |

| C-Cl | Stretch | 740 |

This table is interactive. Click on the headers to sort the data.

Analysis of Molecular Vibrations and Conformations

A detailed analysis of the IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of all fundamental vibrational modes of the molecule. This analysis provides insights into the molecule's conformation and the electronic effects of the substituents on the aromatic ring. The planarity of the molecule can be inferred from the activity of certain vibrational modes in the IR and Raman spectra. For the related compound 5-chloro-2-nitroaniline, studies have shown it to exist as a planar molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores.

The chromophore system of this compound is composed of the benzene (B151609) ring substituted with three key groups: a nitro group (-NO₂), a chloro group (-Cl), and a methylamino group (-NHCH₃). The interaction of these substituents with the aromatic ring dictates the electronic absorption spectrum. The primary electronic transitions expected for this molecule are of the π → π* and intramolecular charge transfer (ICT) types.

While detailed experimental spectra for this compound are not widely available in peer-reviewed literature, analysis of its structure allows for the prediction of its primary absorption features.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Chromophore |

|---|---|---|---|

| Intramolecular Charge Transfer (ICT) | HOMO to LUMO | Long-wavelength visible region | Methylamino → Nitro-substituted benzene |

Note: This table is based on theoretical principles and analysis of analogous compounds.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is changed. For push-pull molecules like this compound, the excited state is typically more polar than the ground state due to the significant charge transfer upon excitation.

Consequently, polar solvents are expected to stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maximum as solvent polarity increases. This phenomenon is known as positive solvatochromism. Although specific experimental data demonstrating the solvatochromic behavior of this compound are not available in published literature, this effect is well-documented for other substituted nitroanilines. ulisboa.pt The magnitude of the shift would provide valuable information about the change in the dipole moment of the molecule upon electronic transition.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (C₇H₇ClN₂O₂), the theoretical molecular weight is 186.60 g/mol .

The molecular ion peak ([M]⁺˙) in an electron ionization (EI) mass spectrum would appear at m/z 186. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a second peak ([M+2]⁺˙) at m/z 188 having approximately one-third the intensity of the primary peak.

While a published experimental mass spectrum for this specific compound is not available, a plausible fragmentation pathway can be predicted based on the known behavior of nitroaromatic and aniline (B41778) compounds. Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), the methyl group (-CH₃, 15 Da), and potentially the chlorine atom (-Cl, 35/37 Da).

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z (for ³⁵Cl) | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M]⁺˙ | [C₇H₇ClN₂O₂]⁺˙ | 186.0 | Molecular Ion |

| [M+2]⁺˙ | [C₇H₇³⁷ClN₂O₂]⁺˙ | 188.0 | Isotopic Molecular Ion |

| [M-CH₃]⁺ | [C₆H₄ClN₂O₂]⁺ | 171.0 | Loss of a methyl radical |

| [M-NO₂]⁺ | [C₇H₇ClN]⁺ | 140.0 | Loss of a nitro radical |

Note: This table presents theoretical values and predicted fragmentation patterns. Experimental verification is required.

Specialized Spectroscopic Investigations

Beyond standard characterization, specialized techniques can probe more subtle properties of a material, such as its crystalline structure and luminescence.

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (approx. 0.1-10 THz), is sensitive to low-frequency molecular vibrations and intermolecular interactions, such as those found in a crystal lattice (phonon modes). This makes it a powerful tool for studying the crystalline structure and polymorphism of materials.

A literature search indicates that while THz spectroscopy has been successfully applied to the non-methylated analog, 5-chloro-2-nitroaniline, to investigate its crystalline properties, no such studies have been published for this compound itself. researchgate.net An investigation of this compound would be expected to reveal unique fingerprint absorptions in the THz region corresponding to its specific crystal packing and intermolecular hydrogen bonding network.

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. This emission can be in the form of fluorescence or phosphorescence and provides information about the electronic structure of the excited states and relaxation pathways.

Many nitroaniline derivatives are known to be weakly emissive or non-emissive in solution due to efficient non-radiative decay pathways from the charge-transfer excited state. However, studies on related compounds like p-nitroaniline and its derivatives have shown that luminescence can sometimes be observed, particularly in the solid state or at low temperatures. nih.gov To date, no specific photoluminescence studies have been reported in the scientific literature for this compound. Such an investigation would clarify the nature of its excited states and their de-excitation mechanisms.

Crystallographic and Solid State Structural Investigations of “5 Chloro N Methyl 2 Nitroaniline”

Single-Crystal X-ray Diffraction Analysis for Absolute Structure Determination

Determination of Crystal System, Space Group, and Unit Cell Parameters

A critical first step in SC-XRD analysis is the determination of the crystal system, space group, and the dimensions of the unit cell. These parameters define the fundamental symmetry and repeating unit of the crystal lattice.

For the related compound, 5-chloro-2-nitroaniline (B48662) , crystallographic studies have been conducted. The data reveals that this compound crystallizes in the monoclinic system with the space group P21/c. The unit cell parameters are detailed in the table below.

Table 1: Crystallographic Data for 5-chloro-2-nitroaniline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.66(18) |

| b (Å) | 3.78(6) |

| c (Å) | 13.67(20) |

| α (°) | 90 |

| β (°) | 91.68(6) |

| γ (°) | 90 |

| Volume (ų) | 706(3) |

This data is for 5-chloro-2-nitroaniline and NOT 5-chloro-N-methyl-2-nitroaniline.

Molecular Conformation and Geometry in the Crystalline State

Analysis of the diffraction data would allow for the precise determination of the molecular conformation of This compound . This includes the planarity of the benzene (B151609) ring, the orientation of the nitro and N-methylamino groups relative to the ring, and the specific bond lengths and angles between all atoms in the molecule.

In the case of 5-chloro-2-nitroaniline , the molecule is reported to be essentially planar. The nitro group and the amino group lie nearly in the plane of the benzene ring. This planarity is influenced by the electronic interactions between the electron-donating amino group and the electron-withdrawing nitro group.

Analysis of Intermolecular Hydrogen Bonding Networks

The presence of a hydrogen bond donor (the N-H group in the methylamino moiety) and acceptors (the oxygen atoms of the nitro group) in This compound suggests the potential for intermolecular hydrogen bonding in the crystalline state. A detailed SC-XRD study would elucidate the nature of these interactions, such as the formation of chains, dimers, or more complex three-dimensional networks.

For 5-chloro-2-nitroaniline , the primary amine group (-NH2) participates in intermolecular hydrogen bonds with the oxygen atoms of the nitro group of adjacent molecules, forming a three-dimensional network. This hydrogen bonding plays a significant role in the stabilization of the crystal structure.

Powder X-ray Diffraction Studies for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline compound.

Phase Identification and Purity Assessment

A powder XRD pattern of a synthesized sample of This compound would be invaluable for confirming its phase identity and assessing its purity. The obtained pattern could be compared to a theoretical pattern calculated from single-crystal data (if it were available) or used as a reference for future batches. No experimental powder XRD patterns for This compound have been found in the public domain.

Crystallite Size and Lattice Strain Analysis

There is currently a notable absence of publicly accessible research dedicated to the crystallite size and lattice strain analysis of this compound. Techniques such as powder X-ray diffraction (XRD) are standard for determining these parameters, which provide critical insights into the microstructure of a crystalline solid, including the size of its coherent diffracting domains (crystallites) and the presence of internal strains within the crystal lattice.

For analogous compounds, such as derivatives of nitroaniline, researchers have successfully employed XRD to elucidate crystal structures and related parameters. These studies are vital for understanding how molecular packing and intermolecular interactions influence the material's properties. However, no such detailed XRD studies appear to have been published for this compound itself.

Thermal Analysis Techniques in Solid-State Research

Thermal analysis techniques are fundamental in characterizing the solid-state properties of chemical compounds, offering insights into thermal stability, phase transitions, and decomposition pathways.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials by measuring changes in mass as a function of temperature. While TGA has been extensively used to study the thermal decomposition of various nitroaniline compounds, specific TGA data, such as onset of decomposition temperature and detailed mass loss profiles for this compound, are not available in the surveyed literature. Such data would be invaluable for determining the temperature at which the compound begins to degrade and the nature of its decomposition process.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are powerful techniques for investigating thermal transitions such as melting, crystallization, and solid-state phase changes. These methods measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature.

For this compound, while a melting point is reported, detailed DTA or DSC thermograms that would reveal the energetics of melting, potential polymorphic transitions, or other thermal events are not present in the available scientific record. Studies on related nitroaromatic compounds often reveal complex thermal behaviors, and similar detailed investigations would be necessary to fully characterize the solid-state properties of this compound.

Computational and Theoretical Chemistry Approaches to “5 Chloro N Methyl 2 Nitroaniline”

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 5-chloro-N-methyl-2-nitroaniline. These calculations solve the Schrödinger equation for the molecule, providing detailed information about energy levels, electron distribution, and chemical bonding.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. In a DFT study of this compound, the electronic energy of the molecule would be determined from its electron density. This approach is known for its balance of computational cost and accuracy. A typical DFT calculation would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to approximate the distribution of electrons within the molecule. Such studies on similar molecules, like 5-substituted-2-nitroanilines, have been used to successfully calculate and predict various molecular properties. iucr.orgnih.gov

Hartree-Fock (HF) and Post-HF Methods for Energetics and Reactivity

The Hartree-Fock (HF) method is another foundational quantum chemical approach that could be applied to this compound. It approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF does not fully account for electron correlation, which can affect the accuracy of energetic and reactivity predictions. Post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF results to include electron correlation, offering higher accuracy for properties like reaction energies and activation barriers, albeit at a greater computational expense.

Optimization of Molecular Geometry and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This process yields the most stable three-dimensional structure of the molecule, providing optimized bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify different spatial arrangements of the methyl and nitro groups relative to the benzene (B151609) ring and to determine their relative energies. For related nitroaniline compounds, DFT calculations have been shown to provide geometric parameters that are in broad agreement with experimental values. nih.gov

Molecular Orbital and Frontier Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals, particularly the frontier orbitals, is critical for understanding a molecule's chemical reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

A computational analysis of this compound would calculate the energies and visualize the spatial distributions of its HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For similar molecules, the HOMO is often localized on the aniline (B41778) ring and the amino group, indicating these are the primary sites for electrophilic attack. nih.gov

Table 1: Hypothetical Frontier Orbital Data for this compound (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Charge Distribution and Electrostatic Potential Mapping

Understanding the distribution of charge within the this compound molecule is essential for predicting its interactions with other molecules. Computational methods can calculate the partial atomic charges on each atom, revealing the electron-rich and electron-poor regions of the molecule.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors indicating different values of the electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms of the nitro group and a more positive potential near the hydrogen atoms of the methylamino group. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding.

Electron Density and Topological Analysis

The distribution of electrons within a molecule governs its chemical reactivity and physical properties. Electron density and topological analysis provide a framework for quantifying and visualizing this distribution. While specific studies on this compound are limited, research on the closely related N-methyl-2-nitroaniline offers valuable insights. figshare.com

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines atomic properties based on the topology of the electron density. QTAIM analysis can reveal the nature of chemical bonds and intermolecular interactions. For instance, in substituted nitroxide radicals, QTAIM has been used to demonstrate that the nature of hydrogen bonding can be a mix of closed-shell and shared interactions in systems with electron-donating substituents, while it is predominantly closed-shell in systems with electron-withdrawing groups. rsc.org This approach could similarly elucidate the electronic effects of the chloro, methyl, and nitro groups on the aniline framework in this compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline solids. nih.goviucr.org This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.goviucr.org

Table 1: Percentage Contributions of Intermolecular Contacts for N-methyl-2-nitroaniline from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 35.8 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.1 |

| C···C | 7.2 |

| N···H/H···N | 5.8 |

| O···C/C···O | 1.8 |

| N···C/C···N | 1.6 |

| O···O | 1.5 |

| N···O/O···N | 1.3 |

This data is for the related compound N-methyl-2-nitroaniline.

The data indicates that H···H, O···H, and C···H contacts are the most significant intermolecular interactions in the crystal structure of N-methyl-2-nitroaniline. These interactions play a crucial role in the stabilization of the crystal packing. Similar patterns of intermolecular interactions would be expected for this compound, with potential additional contributions from chlorine-related contacts.

The multipolar atom model is a sophisticated method for describing the aspherical nature of electron density around atoms in a molecule. Transferring these multipolar parameters from a database of theoretically calculated values can provide a detailed and accurate description of the electron density, even when high-quality experimental X-ray diffraction data is unavailable. figshare.com This approach has been successfully applied to nitro-derivatives of N-methylaniline. figshare.com

By using a multipolar atom model, a more precise molecular structure in terms of geometry and thermal displacement parameters can be achieved, along with a reduction in statistical refinement factors. figshare.comconsensus.app This method allows for the extraction of relevant information derived from the electron density, which is crucial for understanding the electronic effects within the molecule. figshare.com

Applications in Advanced Organic Synthesis and Materials Science

“5-chloro-N-methyl-2-nitroaniline” as a Versatile Synthetic Building Block

This compound serves as a versatile intermediate in various chemical manufacturing processes. The presence of an electron-deficient aromatic ring and multiple functional groups allows for a wide range of chemical transformations. Key to its utility is the ability to selectively modify its different components; for instance, the nitro group can be reduced to an amino group, and the chloro group can undergo nucleophilic substitution reactions. This versatility makes it a foundational component in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 35966-84-8 achemblock.com |

| Molecular Formula | C₇H₇ClN₂O₂ achemblock.com |

| Molecular Weight | 186.6 g/mol achemblock.com |

| Melting Point | 104-107°C sigmaaldrich.com |

| Boiling Point | 318.1°C at 760 mmHg sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | This compound achemblock.com |

This table is interactive. You can sort and filter the data.

Precursor in the Synthesis of Dyes and Pigments

This compound is utilized in the production of dyes and pigments. The core structure of substituted anilines is fundamental to the creation of many colorants, particularly azo dyes. The synthesis process typically involves the chemical transformation of the aniline's amino group into a diazonium salt. This salt can then be coupled with other aromatic compounds to generate the extended conjugated systems responsible for bright and stable colors. The specific substituents on the aniline (B41778) ring, such as the chloro and nitro groups in this compound, help to fine-tune the final color and properties of the dye.

Intermediate in the Formation of Agrochemicals

In the agricultural sector, this compound functions as an important intermediate in the synthesis of various pesticides and herbicides. Substituted nitroaniline derivatives are known to be valuable in the creation of agricultural products. researchgate.net The molecular framework of this compound can be chemically modified to produce active ingredients that help protect crops by controlling weeds and pests.

Utilization in the Synthesis of Heterocyclic Frameworks

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements—is another significant application of this compound. Substituted anilines are key starting materials for a variety of heterocycles. researchgate.net For example, the related compound 5-chloro-2-nitroaniline (B48662) is used to synthesize novel benzimidazolones, which are a type of heterocyclic framework. chemicalbook.com The general synthetic strategy involves the reduction of the nitro group to an amine, which can then react with other functional groups, either within the same molecule or from another reactant, to form the heterocyclic ring.

Derivatization for Functional Materials

Beyond its use as an intermediate for discrete molecules, this compound and its direct precursors are being explored for the creation of advanced functional materials. Derivatization—the transformation of a chemical compound into a product of similar structure, called a derivative—allows for the development of materials with highly specific and desirable properties.

Development of Polymeric Materials with Specific Properties

The precursor to this compound, 5-chloro-2-nitroaniline, has been identified as a key intermediate for synthesizing specialized polymers. google.com Specifically, it is used in the preparation of high refractive index polyaryl thioether sulfone films. google.com These polymers are designed to have particular optical properties that are critical for advanced applications. The incorporation of the chloro-nitroaromatic structure into the polymer backbone is crucial for achieving the desired performance characteristics.

Exploration in New Image Sensor Technologies

The development of these high refractive index polymeric films is directly linked to innovations in materials for electronics and optics. google.com These materials are being developed for use in new image sensors, where they can be applied as micro-mirror membrane materials. google.com The ability to create polymers with such specific optical and physical properties from intermediates like 5-chloro-2-nitroaniline highlights the compound's importance in the field of materials science.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-2-nitroaniline |

| Benzimidazolone |

Biomedical and Pharmaceutical Research Applications

Design and Synthesis of Novel Therapeutic Agents

The unique arrangement of chloro, nitro, and N-methyl groups on the aniline (B41778) ring makes 5-chloro-N-methyl-2-nitroaniline and its parent compound, 5-chloro-2-nitroaniline (B48662), valuable intermediates in the synthesis of complex molecules designed to interact with specific biological targets.

The precursor, 5-chloro-2-nitroaniline, serves as a crucial building block in the synthesis of potential anticancer agents, including analogues of the established drug Sorafenib. chemicalbook.com Researchers have synthesized novel Sorafenib analogues that incorporate a quinoxalinedione (B3055175) ring and an amide linker, using 5-chloro-2-nitroaniline in the key O-arylation step. chemicalbook.com These synthetic efforts leverage the reactivity of the compound to build molecules designed to target pathways involved in cancer cell proliferation. chemicalbook.com The resulting analogues have been evaluated for their ability to kill cancer cells, demonstrating the utility of the 5-chloro-2-nitroaniline framework in developing new oncological therapeutics. chemicalbook.com

In the search for new treatments for viral diseases, this compound and its related structures have been explored for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus Type-1 (HIV-1). chemicalbook.com The precursor, 5-chloro-2-nitroaniline, has been utilized in the synthesis of novel benzimidazolones. chemicalbook.com These compounds have shown potent inhibitory activity against the replication of HIV-1 in MT4 cells, with some derivatives demonstrating effectiveness at nanomolar concentrations while exhibiting minimal cytotoxicity. chemicalbook.com Molecular modeling has been employed to understand how these molecules interact with and inhibit viral enzymes like reverse transcriptase, including mutant versions known to cause resistance to other drugs. chemicalbook.com

The pursuit of enzyme inhibitors is a significant area of drug discovery, and chloro-substituted aniline derivatives have been investigated in this context. Specifically, research has focused on Histone Deacetylase (HDAC) inhibitors, which are a class of epigenetic drugs used in cancer therapy. nih.gov While not directly using this compound, researchers have integrated a similar structural motif, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment, as a key component (the "cap" group) in the design of new HDAC inhibitors. nih.gov These inhibitors are designed to interact with the hydrophobic opening of the enzyme's active site. nih.gov Studies on these compounds revealed selectivity for Class I HDACs, particularly HDAC3, and they have demonstrated the ability to halt the cell cycle and induce apoptosis in cancer cells. nih.gov This highlights the potential of the chlorinated aniline scaffold in generating potent and selective enzyme inhibitors.

Biological Activity Assessment and Mechanism of Action Studies

Evaluating the biological effects of newly synthesized compounds is a critical step in drug development. Derivatives originating from the this compound structure have been subjected to various biological assays to determine their efficacy and spectrum of activity.

A primary method for assessing anticancer potential is to measure a compound's toxicity toward cancer cells grown in a laboratory setting (in vitro). Sorafenib analogues synthesized using 5-chloro-2-nitroaniline have been evaluated for their cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). chemicalbook.com The effectiveness of these compounds is often reported as an IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. Some of the synthesized analogues displayed significant cytotoxic activity, with IC50 values in the micromolar range, indicating their potential as anticancer agents. chemicalbook.com

Table 1: Cytotoxicity of Sorafenib Analogues Derived from 5-Chloro-2-nitroaniline

| Cell Line | Compound Activity | IC50 Value (µM) |

|---|---|---|

| HeLa | Significant Cytotoxicity | 16 - 25 |

Data sourced from ChemicalBook. chemicalbook.com

Derivatives of related chemical structures have also been tested for their ability to combat microbial and fungal infections. In one study, a related imidazole (B134444) derivative, 5-chloro-1-methyl-4-nitroimidazole, was evaluated for its in vitro antimicrobial and antifungal properties. repec.orgrsisinternational.org The compound demonstrated excellent antifungal activity against clinical strains of Candida albicans and Aspergillus niger. repec.orgrsisinternational.orgresearchgate.net It also showed antibacterial effects against Pseudomonas aeruginosa and Klebsiella pneumoniae. repec.orgrsisinternational.org Another study focused on derivatives of 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides and found them to have a potent, concentration-dependent bactericidal effect against multiple strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antimicrobial Activity of 5-Chloro-1-methyl-4-nitroimidazole

| Microorganism | Type | Minimum Bactericidal Concentration (mg/mL) |

|---|---|---|

| Candida albicans | Fungus | 2.5 |

| Aspergillus niger | Fungus | 2.5 |

| Pseudomonas aeruginosa | Bacterium | 4.0 |

Data sourced from the International Journal of Research and Scientific Innovation. repec.orgrsisinternational.org

Structure-Activity Relationship (SAR) Studies in Drug Discovery

While specific structure-activity relationship (SAR) studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the broader class of nitroaniline derivatives has been the subject of such investigations, providing insights into the therapeutic potential of this chemical scaffold.

SAR studies on related nitroaniline compounds have demonstrated that modifications to the basic structure can significantly influence biological activity. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nature of the substituent on the terminal phenyl ring was found to be a critical determinant of their α-glucosidase and α-amylase inhibitory activity. The presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the phenyl ring of a derivative, compound 5o , resulted in the most potent inhibitory activity against these enzymes. nih.gov This highlights the delicate electronic balance required for optimal interaction with the target enzymes.

The table below summarizes the α-glucosidase inhibitory activity of selected nitrobenzamide derivatives, illustrating the impact of different substituents.

| Compound | R Group | IC₅₀ (µM) against α-glucosidase |

| 5a | 2-Cl | 28.34 ± 0.54 |

| 5d | 4-Cl | 24.18 ± 0.32 |

| 5j | 2-CH₃ | 20.14 ± 0.18 |

| 5o | 2-CH₃, 5-NO₂ | 12.48 ± 0.15 |

| Acarbose | (Standard) | 55.14 ± 0.71 |

Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

These findings suggest that the this compound scaffold could be a valuable starting point for designing novel inhibitors of various enzymes, where the modulation of its substituent groups could lead to enhanced potency and selectivity. The N-methyl group in this compound, for instance, reduces the potential for hydrogen bonding compared to a primary amine, which can influence its binding characteristics and metabolic stability.

Medicinal Chemistry Aspects of “this compound” Scaffolding

The this compound structure serves as a key building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of its functional groups, which allows for various chemical modifications.

The unmethylated analog, 5-chloro-2-nitroaniline, has been used as a precursor in the synthesis of compounds targeting oncogenic microRNAs and HIV-1. nih.govchemicalbook.com For example, it has been incorporated into novel benzimidazolones that have shown potent inhibitory activity against HIV-1 replication. chemicalbook.com This suggests that the core chloro-nitroaniline structure is a viable scaffold for developing antiviral agents.

Ligand Design and Receptor Binding Studies

In the context of HIV-1 inhibitors derived from 5-chloro-2-nitroaniline, molecular modeling techniques have been employed to understand the varying potencies of the synthesized compounds. chemicalbook.com This implies that the design of these ligands involves considering their three-dimensional structure and how it fits into the binding site of the target protein, such as the reverse transcriptase enzyme. The optimization of linkers and substituent groups is crucial for achieving high-affinity binding. chemicalbook.com

For a hypothetical ligand designed from the this compound scaffold, key interactions with a target receptor might include:

Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom may participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

The following table illustrates hypothetical binding interactions of a ligand based on the this compound scaffold with a generic receptor.

| Ligand Functional Group | Potential Receptor Interaction | Type of Interaction |

| Nitro Group | Asp, Glu, Ser | Hydrogen Bond |

| Aromatic Ring | Phe, Tyr, Trp | π-π Stacking |

| Chlorine Atom | Electron-rich atoms (e.g., O, S) | Halogen Bond |

| N-methyl Group | Ala, Val, Leu | Hydrophobic Interaction |

Molecular Docking and Dynamics for Target Interaction Prediction

Molecular docking and dynamics are powerful computational tools used to predict and analyze the interactions between a small molecule and a protein target at the molecular level. While specific studies on this compound are limited, research on similar molecules demonstrates the utility of these methods.

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents utilized molecular docking to investigate their binding modes with α-glucosidase and α-amylase. nih.gov The docking simulations revealed that the synthesized compounds formed hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the active site residues of the enzymes. nih.gov

For the most active compound in that series, which featured a 2-methyl-5-nitrophenyl substituent, molecular dynamics simulations were performed to validate its stability within the binding site of the target proteins. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested a stable interaction. nih.gov

These computational approaches could be applied to derivatives of this compound to:

Identify potential biological targets.

Predict binding affinities and modes.

Guide the design of more potent and selective inhibitors.

Understand the structural basis for observed biological activities.

The insights gained from such in silico studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success. nih.gov

Nonlinear Optical Nlo Properties and Optoelectronic Research

Characterization of Second Harmonic Generation (SHG) in Crystalline Forms

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interacting with a nonlinear material are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A key requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure.

Research on the analogous compound, 5-chloro-2-nitroaniline (B48662) (5C2NA), has revealed that it can crystallize in at least two different phases. researchgate.net One of these phases possesses an orthorhombic crystal structure belonging to the non-centrosymmetric space group Pna21. researchgate.net This non-centrosymmetric arrangement is crucial as it allows for the observation of second-order NLO effects like SHG. The presence of the nitro group (electron-withdrawing) and the amino group (electron-donating) in the 5C2NA molecule leads to a significant molecular hyperpolarizability, which is a measure of the NLO response of a single molecule. In a non-centrosymmetric crystal, these molecular hyperpolarizabilities can add up constructively, leading to a strong macroscopic SHG signal.

While the addition of a methyl group to the nitrogen atom in 5-chloro-N-methyl-2-nitroaniline would alter the crystal packing and potentially the space group, the fundamental electronic push-pull character of the molecule remains. It is therefore highly probable that if a non-centrosymmetric crystalline form of this compound can be grown, it would also exhibit SHG activity. The efficiency of this SHG would be dependent on the specific crystal structure and the degree of alignment of the molecular dipoles.

Table 1: Crystallographic Data for 5-chloro-2-nitroaniline (Phase I)

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| Symmetry | Non-centrosymmetric |

Studies of Saturable Absorption (SA) and Reverse Saturable Absorption (RSA)

Saturable Absorption (SA) and Reverse Saturable Absorption (RSA) are third-order nonlinear optical phenomena that involve a change in the absorption of a material with varying incident light intensity. In SA, the absorption of the material decreases as the intensity of the incident light increases. Conversely, in RSA, the absorption increases with increasing light intensity.

Studies on 5-chloro-2-nitroaniline (5C2NA) crystals have demonstrated the presence of both SA and RSA, observable through the Z-scan technique. researchgate.net The Z-scan method involves moving a sample along the propagation path of a focused laser beam and measuring the transmitted light. The transition between SA and RSA in 5C2NA was found to be dependent on the pump intensity of the laser. researchgate.net This tunable nonlinear absorption behavior is a significant finding.

Table 2: Nonlinear Absorption Properties of 5-chloro-2-nitroaniline

| Phenomenon | Description |

| Saturable Absorption (SA) | Absorption decreases with increasing light intensity. |

| Reverse Saturable Absorption (RSA) | Absorption increases with increasing light intensity. |

| Observation Method | Z-scan Technique |

| Key Finding | Transition between SA and RSA is dependent on pump intensity. researchgate.net |

Potential in All-Optical Logic Gates and Optoelectronic Device Development

The unique NLO properties of materials like 5C2NA, and by extension potentially this compound, open up possibilities for their use in advanced optoelectronic devices. The switching behavior between SA and RSA is particularly promising for the development of all-optical logic gates. researchgate.net

In an all-optical logic gate, light signals are used to control other light signals, analogous to how electronic transistors control electrical currents in traditional logic gates. The transition from a high-transmission state (SA) to a low-transmission state (RSA) can be used to represent the "on" and "off" states of a switch. By carefully controlling the input light intensity, one could, in principle, construct optical AND, OR, and NOT gates, which are the fundamental building blocks of digital computing.

Furthermore, the RSA property is highly valuable for applications in optical limiting. An optical limiter is a device that transmits light at low intensities but blocks it at high intensities, thereby protecting sensitive optical sensors or the human eye from damage by high-power laser beams. The strong RSA exhibited by 5C2NA at higher pump intensities suggests its potential in such applications. researchgate.net

Other potential applications stemming from these NLO properties include:

Rapid optical switching: The fast response times associated with electronic transitions in these molecules could enable the development of high-speed optical switches for telecommunications. researchgate.net

Mode storage: The intensity-dependent absorption could be harnessed for optical data storage applications. researchgate.net

While these applications have been proposed based on the observed properties of 5-chloro-2-nitroaniline, further research into the synthesis of high-quality crystals of this compound and the characterization of its specific NLO properties would be necessary to fully realize its potential in optoelectronic device development.

Comparative Studies and Derivatives of “5 Chloro N Methyl 2 Nitroaniline”

Synthesis and Characterization of Substituted Analogs

The synthesis of 5-chloro-N-methyl-2-nitroaniline itself is instructive for the preparation of its analogs. A primary method involves the methylation of its precursor, 5-chloro-2-nitroaniline (B48662), using alkylating agents like methyl iodide under basic conditions. Another synthetic pathway starts from 3-chloroaniline (B41212), proceeding through formylation, nitration, and hydrolysis to yield 5-chloro-2-nitroaniline, which is then methylated. chemicalbook.com The precursor, 5-chloro-2-nitroaniline, can also be synthesized from 2,4-dichloronitrobenzene (B57281) through high-pressure amination. google.comchemicalbook.com

The functional groups present in this compound offer several routes to create substituted analogs:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using agents such as hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid, yielding a diamine derivative.

Nucleophilic Substitution of the Chloro Group: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, to form a range of substituted derivatives.

Reactions involving the Amine: The N-methylamino group can undergo reactions typical of secondary amines, such as acylation. ncert.nic.in

Characterization of these synthesized analogs relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of this compound, the N-methyl group provides a characteristic singlet signal around δ 2.8–3.0 ppm, which would be absent in non-methylated analogs.

Infrared (IR) Spectroscopy: The IR spectrum shows distinct stretching vibrations for the nitro group (–NO₂) at approximately 1520 cm⁻¹ and the carbon-chlorine bond (C-Cl) around 750 cm⁻¹. These vibrational frequencies would shift depending on the electronic environment in substituted analogs.

Influence of Substituent Position and Nature on Reactivity and Physical Characteristics

The reactivity and physical properties of aniline (B41778) derivatives are heavily influenced by the electronic nature and position of substituents on the aromatic ring. libretexts.orglumenlearning.com In this compound, the interplay between the electron-withdrawing nitro and chloro groups and the electron-donating N-methyl group dictates its chemical personality.

Influence on Reactivity:

Electron-Withdrawing Groups (EWG): The nitro group (–NO₂) is a powerful EWG, both by resonance and induction. doubtnut.com It deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution than benzene itself. libretexts.org

Electron-Donating Groups (EDG): The N-methylamino group is an activating group. lumenlearning.com The methyl group attached to the nitrogen is electron-donating via induction, which slightly deactivates the aromatic ring compared to a primary amine but enhances stability.

Halogen Group: The chlorine atom is deactivating due to its strong electron-withdrawing inductive effect, but it is an ortho-, para-director because of its weaker electron-donating resonance effect. libretexts.org

The combination of these effects makes the aromatic ring of this compound significantly electron-deficient. This influences reactions such as the nucleophilic substitution of the chlorine atom.

Influence on Physical Characteristics: Substituents also modify physical properties like solubility and melting point.

Solubility: The N-methyl group, by replacing a hydrogen atom of the primary amine, reduces the capacity for intermolecular hydrogen bonding. This decreases water solubility but increases lipophilicity, thereby improving solubility in organic solvents compared to its non-methylated counterpart, 2-chloro-5-nitroaniline.

Melting Point: The melting point is influenced by the crystal lattice packing and intermolecular forces. Symmetrical isomers, like p-dichlorobenzene, often have higher melting points than their less symmetrical ortho- and meta-isomers due to more efficient packing. byjus.com

| Substituent on Aniline Ring | Electronic Effect | Influence on Reactivity (Electrophilic Aromatic Substitution) | Influence on Basicity of Aniline |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I, -R) doubtnut.com | Strongly Deactivating, Meta-directing libretexts.orglibretexts.org | Decreases quora.com |

| Chloro (-Cl) | Electron-Withdrawing (-I), Weakly Donating (+R) libretexts.org | Deactivating, Ortho-, Para-directing libretexts.org | Decreases |

| Methyl (-CH₃ on Nitrogen) | Electron-Donating (+I) learncbse.in | Activating lumenlearning.com | Increases (relative to aniline) learncbse.in |

Comparative Analysis with Related Nitroaniline and Halogenated Aniline Compounds

Comparing this compound with related compounds highlights the specific contributions of each substituent.

Comparison with Isomeric and Precursor Nitroanilines:

5-chloro-2-nitroaniline: This is the direct precursor to the title compound. Lacking the N-methyl group, it is a primary amine and can participate in intermolecular hydrogen bonding more effectively than this compound. This results in reduced solubility in organic solvents for the precursor.

2-Nitroaniline (B44862): The amine group in 2-nitroaniline exhibits significantly lower basicity (pKa of the conjugate acid is -0.3) compared to aniline, due to the strong electron-withdrawing effect of the adjacent nitro group and intramolecular hydrogen bonding. wikipedia.org

p-Nitroaniline vs. o-Nitroaniline: Generally, p-nitroaniline is considered more basic than o-nitroaniline. quora.com This is often attributed to the strong intramolecular hydrogen bonding between the amino and nitro groups in the ortho isomer, which reduces the availability of the nitrogen's lone pair for protonation. quora.com

Comparison with Halogenated Anilines:

2-Chloro-5-nitroaniline: This isomer differs in the position of the substituents. The absence of the N-methyl group makes it a primary amine, capable of forming a 3D crystalline network through N–H···O/N hydrogen bonds. Its reactivity towards electrophiles is higher compared to this compound because the N-methyl group slightly deactivates the ring.

| Compound | Molecular Formula | Melting Point (°C) | Key Structural Difference from this compound |

|---|---|---|---|

| This compound | C₇H₇ClN₂O₂ nih.gov | - | Reference Compound |

| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ sigmaaldrich.com | 125-129 sigmaaldrich.com | Primary amine (lacks N-methyl group) |

| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ chemicalbook.com | 103-106 chemicalbook.com | Methyl group is on the ring (C2), not on the nitrogen; Lacks chlorine chemicalbook.com |

| 2-Nitroaniline | C₆H₆N₂O₂ wikipedia.org | 71.5 wikipedia.org | Primary amine; Lacks chlorine and N-methyl group wikipedia.org |

| Aniline | C₆H₇N chemicalbook.com | -6 chemicalbook.com | Primary amine; Lacks chloro, nitro, and N-methyl groups chemicalbook.com |

Future Perspectives and Emerging Research Avenues

Advanced Material Science Applications

The unique chemical structure of 5-chloro-N-methyl-2-nitroaniline, featuring a chloro, a methyl, and a nitro group on an aniline (B41778) backbone, makes it a candidate for the development of advanced materials. Its traditional role as a precursor in the synthesis of dyes and pigments is a starting point for its potential in creating novel materials with tailored optical and electronic properties.

Researchers are investigating nitroaniline derivatives for applications in nonlinear optics (NLO). The arrangement of electron-donating (amino) and electron-accepting (nitro) groups can lead to significant molecular hyperpolarizability, a key characteristic for NLO materials used in technologies like optical data storage and telecommunications. core.ac.uk The specific substitution pattern of this compound could be systematically modified to optimize these NLO properties.

Furthermore, its structure makes it a viable building block for creating specialized polymers. By incorporating this molecule into polymer chains, materials scientists could potentially develop polymers with enhanced thermal stability, specific conductivity, or unique photophysical characteristics. The presence of the reactive nitro and amino groups allows for various polymerization reactions, opening the door to a wide range of new material designs.

Table 1: Potential Advanced Material Science Applications of this compound

| Application Area | Potential Role of this compound | Desired Properties |

| Nonlinear Optics | As a chromophore in NLO materials | High molecular hyperpolarizability, thermal stability |

| Specialty Polymers | Monomer unit for creating functional polymers | Enhanced thermal resistance, specific electrical conductivity, unique optical properties |

| Advanced Dyes | Precursor for high-performance, stable colorants | High stability, specific spectral properties |

Further Exploration in Targeted Drug Delivery Systems

The established biological activity of nitroaniline derivatives has paved the way for exploring this compound in more sophisticated therapeutic applications, particularly in targeted drug delivery systems. Research has already pointed to its potential in developing treatments for cancer and as an inhibitor of HIV-1. chemicalbook.com

Targeted drug delivery aims to concentrate a therapeutic compound at the site of disease, thereby increasing its efficacy while minimizing side effects. The this compound molecule could serve as a core structure for the development of prodrugs or as a payload in a larger drug delivery vehicle, such as a nanoparticle or liposome. For instance, it could be functionalized to specifically bind to receptors that are overexpressed on cancer cells.

One area of interest is its potential interaction with oncogenic microRNAs (miRNAs), which are involved in tumor growth. By designing delivery systems that can transport this compound or its derivatives directly to tumor cells, it may be possible to modulate these miRNA pathways more effectively. The development of ferrocene-modified analogues of existing cancer drugs has shown that organometallic scaffolds can enhance potency and selectivity, a strategy that could potentially be applied to derivatives of this compound. mdpi.com

Integration with Computational Intelligence in Chemical Design

The convergence of chemistry with computational intelligence, including machine learning and artificial intelligence, offers a powerful paradigm for accelerating the discovery and optimization of new molecules. nih.govacs.org For a compound like this compound, these computational tools can be used to explore its vast chemical space and design novel derivatives with enhanced properties for specific applications. nih.gov

Machine learning models can be trained on existing data from nitroaniline derivatives to predict the properties of new, unsynthesized compounds. nih.gov For example, algorithms can predict the biological activity, material properties, or synthetic accessibility of various derivatives of this compound. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. schrodinger.com

Generative deep learning models can even propose entirely new molecular structures based on the core scaffold of this compound, optimized for a desired function, such as binding to a specific protein target or exhibiting particular optical properties. acs.org By combining quantum mechanical calculations with machine learning, it is possible to create detailed models that can accurately predict molecular behavior and guide the rational design of the next generation of materials and therapeutics derived from this versatile chemical compound. arxiv.org

Table 2: Integration of Computational Intelligence with this compound Research

| Computational Approach | Application to this compound | Potential Outcome |

| Machine Learning | Predict properties of new derivatives | Accelerated discovery of compounds with desired biological or material properties. nih.gov |

| Deep Learning | Generate novel molecular structures | Design of new molecules with optimized functions for drug or material applications. acs.org |

| Quantum Mechanics/ML | Simulate and predict molecular behavior | Rational design of next-generation materials and therapeutics. arxiv.org |

Q & A

Basic: What are the established synthetic routes for 5-chloro-N-methyl-2-nitroaniline, and what are the critical parameters affecting yield and purity?

Methodological Answer:

The synthesis typically involves nitro-group introduction and subsequent alkylation. A common route starts with chlorination of N-methylaniline derivatives followed by nitration. Key steps include:

- Chlorination: Use of chlorine gas or chlorinating agents (e.g., Cl2/FeCl3) under controlled temperature (40–60°C) to avoid over-chlorination .

- Nitration: Mixed acid (HNO3/H2SO4) at low temperatures (0–5°C) to direct nitro groups to the ortho position .

- Methylation: Methyl iodide or dimethyl sulfate in alkaline conditions to introduce the N-methyl group .

Critical Parameters:

- Temperature Control: Excess heat during nitration can lead to byproducts like dinitro derivatives .

- Regioselectivity: Steric and electronic effects influence nitro-group placement; use of directing groups (e.g., methyl) ensures ortho substitution .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Basic: How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

Spectroscopic Techniques:

- NMR Spectroscopy:

- <sup>1</sup>H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with N-methyl singlet at δ 3.0–3.2 ppm .

- <sup>13</sup>C NMR: Nitro-group carbons resonate at δ 140–150 ppm; methyl carbons at δ 35–40 ppm .

- Mass Spectrometry (HRMS): Molecular ion [M+H]<sup>+</sup> at m/z 201.03 (calculated for C7H6ClN2O2), with fragmentation peaks confirming Cl and NO2 loss .

Chromatographic Methods:

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- TLC: Ethyl acetate/hexane (1:3) mobile phase; Rf ≈ 0.5 .

Advanced: What are the common challenges in achieving regioselective substitution reactions in nitroaniline derivatives, and how do they apply to this compound?

Methodological Answer:

Regioselectivity is influenced by:

- Electron-Donating Groups (EDGs): The N-methyl group directs electrophiles to the para position, but steric hindrance from Cl and NO2 complicates substitution .

- Competing Pathways: In nucleophilic aromatic substitution (SNAr), Cl at the ortho position may deactivate the ring, requiring harsh conditions (e.g., high-temperature catalysis with Pd) .

Case Study:

Attempting hydroxylation of this compound with NaOH under reflux leads to incomplete substitution. Optimization involves:

- Catalysis: CuI/1,10-phenanthroline to activate the Cl leaving group .

- Solvent Choice: DMSO enhances nucleophilicity of OH<sup>−</sup> .

Advanced: How do researchers address discrepancies in physicochemical data (e.g., melting points, spectral peaks) reported for this compound across different studies?

Methodological Answer:

Common Discrepancies:

- Melting Point: Reported values range from 112–118°C due to polymorphic forms or impurities .

- NMR Shifts: Solvent effects (DMSO vs. CDCl3) cause δ variations up to 0.3 ppm .

Resolution Strategies:

- Cross-Validation: Compare data with authoritative databases (NIST, PubChem) .

- Reproducibility Tests: Synthesize the compound using published protocols and validate under controlled conditions .

- Advanced Techniques: Single-crystal X-ray diffraction to confirm molecular packing and polymorphism .

Basic/Advanced: What are the potential applications of this compound as a precursor in synthesizing biologically active compounds?

Methodological Answer:

Applications:

- Antimicrobial Agents: Nitroaniline derivatives exhibit activity against Gram-positive bacteria. Functionalization at the para position (e.g., adding sulfonamide groups) enhances potency .

- Enzyme Probes: The nitro group serves as a redox-active tag in studying cytochrome P450 mechanisms .

Synthetic Pathways:

- Sulfonamide Derivatives: React with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in pyridine .

- Reduction to Amines: Catalytic hydrogenation (H2/Pd-C) yields 5-chloro-N-methyl-o-phenylenediamine, a precursor for heterocycles .

Challenges:

- Toxicity: Nitro groups may generate reactive metabolites; thorough in vitro screening (e.g., Ames test) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.